(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a substituted phenyl ring with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol . This compound is primarily used in research settings, with applications in medicinal chemistry and asymmetric synthesis .
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
UGVWZZDBVGYSLF-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination
One widely employed method involves the asymmetric reductive amination of 2-chloro-3-(trifluoromethyl)benzaldehyde with a chiral amine source or chiral catalyst system.
- Step 1: The aldehyde reacts with ammonia or a primary amine under reductive conditions.
- Step 2: A chiral catalyst (e.g., a chiral transition metal complex) mediates the selective reduction of the imine intermediate to the chiral amino alcohol.
This method yields the (1S,2R)-configured amino alcohol with high enantiomeric excess.
Chiral Epoxide Opening
Another approach involves:
- Synthesis of a chiral epoxide intermediate derived from the corresponding allylic alcohol.
- Nucleophilic ring-opening of the epoxide by an amine nucleophile under stereocontrolled conditions.
This method provides excellent stereochemical control and is adaptable for scale-up.
Enzymatic Resolution
Biocatalytic methods can also be employed:
- Racemic mixtures of the amino alcohol are subjected to enzymatic resolution using lipases or amino acid oxidases.
- This selectively converts one enantiomer, allowing isolation of the desired (1S,2R) isomer.
While effective, enzymatic methods may require additional purification steps.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 2-chloro-3-(trifluoromethyl)benzaldehyde, chiral catalyst, H2 or NaBH3CN | 0–40 °C | 75–90 | >95 | High stereoselectivity with optimized catalyst |
| Epoxide Opening | Chiral epoxide, amine nucleophile, solvent (e.g., THF) | Room temp to 50 °C | 65–85 | 90–98 | Requires preparation of epoxide precursor |
| Enzymatic Resolution | Racemic amino alcohol, lipase, buffer pH 7–8 | 25–37 °C | 40–50 (per enantiomer) | >99 | May require multiple cycles for purity |
Mechanistic Insights and Stereochemical Control
- The trifluoromethyl group on the aromatic ring increases lipophilicity and influences the electronic environment, which can affect catalyst-substrate interactions during asymmetric synthesis.
- The chlorine substituent at the 2-position contributes steric effects that guide the approach of nucleophiles or catalysts, favoring the (1S,2R) stereochemistry.
- Chiral catalysts used often contain ligands designed to form specific transition states, stabilizing intermediates that lead to the desired stereoisomer.
Research Findings and Comparative Analysis
- Studies demonstrate that asymmetric reductive amination using chiral iridium or rhodium complexes achieves the best balance of yield and stereoselectivity for this compound.
- Epoxide opening methods, while stereoselective, require additional synthetic steps to prepare the epoxide and may be less efficient for industrial scale.
- Enzymatic resolution provides excellent enantiopurity but lower overall yields and longer processing times.
- Optimization of solvent, temperature, and catalyst loading is crucial to maximize yield and enantiomeric excess.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess | Industrial Viability |
|---|---|---|---|---|---|
| Asymmetric Reductive Amination | High yield, high stereoselectivity | Requires expensive chiral catalysts | 75–90% | >95% | High |
| Chiral Epoxide Opening | Good stereocontrol | Multi-step synthesis, moderate yield | 65–85% | 90–98% | Moderate |
| Enzymatic Resolution | Excellent enantiopurity | Low yield, longer process | 40–50% | >99% | Low to Moderate |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into different amine derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL Applications
This compound is a chiral compound that has applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chiral centers gives it unique chemical properties and biological activities.
Chemical Properties
The molecular formula of this compound is , and it has a molecular weight of 253.65 g/mol. Its predicted boiling point is approximately 316.7 °C, and it has a density of 1.359 g/cm³. The acid dissociation constant (pKa) is estimated to be around 12.33.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry
It can be used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
The compound is used in the development of agrochemicals and materials science and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chiral centers contribute to the compound’s ability to interact selectively with chiral biological targets, leading to specific biological effects.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chiral centers contribute to the compound’s ability to interact selectively with chiral biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent groups, their positions on the phenyl ring, or stereochemistry. These variations influence physicochemical properties and biological activity.
Key Observations :
- Stereochemistry : The (1R,2R) isomer () may exhibit divergent pharmacological behavior compared to the (1S,2R) configuration due to chiral recognition in enzymes or receptors.
- Substituent Type : Replacing -CF₃ with tert-butyl () increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
Physicochemical Properties
- Molecular Weight : All trifluoromethyl- and chlorine-substituted analogs share identical molecular weights (253.65 g/mol), but bromine substitution () increases weight to 252.14 g/mol .
- Density and Boiling Points : The bromo-methyl analog () has a predicted density of 1.406 g/cm³ , higher than the target compound, likely due to bromine’s atomic mass . Boiling points are unspecified for most analogs but are critical for purification in synthesis.
Biological Activity
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, with the CAS number 1213074-73-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C10H11ClF3NO, with a molecular weight of 253.65 g/mol. Its predicted boiling point is approximately 316.7 °C, and it has a density of 1.359 g/cm³. The acid dissociation constant (pKa) is estimated to be around 12.33 .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. The trifluoromethyl substituent can significantly improve the potency of the compound against various pathogens.
Key Findings:
- In vitro studies have shown that related compounds with similar structures demonstrate effective inhibition against fungal strains such as Candida albicans and Aspergillus fumigatus.
- The minimum effective concentration (MEC) for some analogs has been reported as low as 0.31 μg/mL, indicating strong antifungal properties .
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer progression.
Mechanisms of Action:
- The presence of the amino group may facilitate interactions with enzymes or receptors involved in cell signaling pathways related to tumor growth.
- Studies on fluorinated derivatives have shown promising results in inhibiting cancer cell lines, suggesting that this compound could exhibit similar effects .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Fluconazole Derivatives:
- In Vivo Studies:
- Toxicity Assessments:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Molecular Weight | 253.65 g/mol |
| Boiling Point | 316.7 °C |
| Density | 1.359 g/cm³ |
| pKa | 12.33 |
| Biological Activity | Observations |
|---|---|
| Antifungal Efficacy | MEC = 0.31 μg/mL |
| In Vivo Survival Rate | 100% at 50 mg/kg |
| Toxicity | Safe at ≤ 1 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
